吡唑并[1,5-a]吡啶并[3,4-e]嘧啶-6(7H)-酮
描述
Pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmaceutical research. This compound is known for its unique structure, which combines elements of pyrazole, pyridine, and pyrimidine rings. Its distinct configuration allows it to interact with various biological targets, making it a valuable scaffold for drug development.
科学研究应用
Chemistry
In chemistry, Pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one serves as a versatile building block for the synthesis of more complex molecules.
Biology and Medicine
In biological and medical research, this compound has shown promise as a potential therapeutic agent. It has been investigated for its ability to inhibit specific enzymes and proteins involved in disease processes, such as cancer and inflammation. Its ability to interact with multiple biological targets makes it a valuable candidate for drug development .
Industry
In the industrial sector, Pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one is used in the development of new materials and chemical processes. Its unique properties can be harnessed to create advanced materials with specific functionalities, such as improved stability or reactivity .
作用机制
Target of Action
The primary target of Pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a protein kinase that plays a crucial role in the regulation of the cell cycle. It is responsible for the phosphorylation of key components for cell proliferation .
Mode of Action
Pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one interacts with CDK2, inhibiting its activity . This inhibition results in significant alterations in cell cycle progression, leading to apoptosis induction within cells . Molecular docking simulations have confirmed the good fit of this compound into the CDK2 active site through essential hydrogen bonding with Leu83 .
Biochemical Pathways
The inhibition of CDK2 by Pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one affects the cell cycle progression . Specifically, it causes cell growth arrest at the G0-G1 stage . This disruption of the cell cycle can lead to the induction of apoptosis, a form of programmed cell death .
Pharmacokinetics
In silico ADMET studies and drug-likeness studies using a Boiled Egg chart have shown suitable pharmacokinetic properties for Pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one . These properties help predict the structure requirement for the observed antitumor activity .
Result of Action
The result of Pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one’s action is the significant inhibition of cell growth. Most of the compounds showed superior cytotoxic activities against MCF-7 and HCT-116 with IC 50 range (45–97 nM) and (6–99 nM), respectively, and moderate activity against HepG-2 with IC 50 range of (48–90 nM) compared to sorafenib (IC 50: 144, 176 and 19 nM, respectively) .
生化分析
Biochemical Properties
Pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one plays a crucial role in biochemical reactions, primarily through its interaction with enzymes and proteins involved in cell cycle regulation. One of the key enzymes that this compound interacts with is cyclin-dependent kinase 2 (CDK2). CDK2 is essential for the progression of the cell cycle, and its inhibition can lead to cell cycle arrest and apoptosis. Pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one has been shown to inhibit CDK2 by binding to its active site, thereby preventing the phosphorylation of key substrates required for cell cycle progression .
Cellular Effects
The effects of Pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one on various types of cells and cellular processes are profound. In cancer cells, this compound induces cell cycle arrest at the G1 phase, thereby inhibiting cell proliferation. This effect is primarily mediated through the inhibition of CDK2, which is crucial for the transition from the G1 to the S phase of the cell cycle .
Furthermore, Pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one has been shown to induce apoptosis in cancer cells by activating the intrinsic apoptotic pathway. This involves the upregulation of pro-apoptotic proteins such as BAX and the downregulation of anti-apoptotic proteins such as BCL-2. Additionally, this compound can influence cell signaling pathways, including the MAPK pathway, leading to changes in gene expression and cellular metabolism .
Molecular Mechanism
At the molecular level, Pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one exerts its effects through several mechanisms. The primary mechanism involves the inhibition of CDK2 by binding to its active site. This binding prevents the phosphorylation of key substrates, leading to cell cycle arrest and apoptosis . Molecular docking studies have shown that Pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one forms hydrogen bonds with critical residues in the CDK2 active site, such as Leu83, which is essential for its inhibitory activity .
In addition to CDK2 inhibition, Pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one can modulate the activity of other kinases involved in cell signaling pathways. This modulation can lead to changes in gene expression, protein synthesis, and cellular metabolism, ultimately affecting cell function and survival .
Temporal Effects in Laboratory Settings
The effects of Pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one have been studied over time in laboratory settings. In vitro studies have shown that the compound remains stable under physiological conditions, with minimal degradation over extended periods . Long-term exposure to Pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one has been associated with sustained inhibition of cell proliferation and induction of apoptosis in cancer cell lines .
In vivo studies have demonstrated that Pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one can exert long-term effects on tumor growth and progression. These effects are consistent with the compound’s ability to inhibit CDK2 and modulate cell signaling pathways .
Dosage Effects in Animal Models
The effects of Pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one vary with different dosages in animal models. At low doses, the compound has been shown to effectively inhibit tumor growth without causing significant toxicity . At higher doses, Pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one can induce toxic effects, including hepatotoxicity and nephrotoxicity . These adverse effects are likely due to the compound’s interaction with off-target proteins and enzymes, leading to unintended cellular damage.
Metabolic Pathways
Pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one is involved in several metabolic pathways, primarily through its interaction with enzymes involved in drug metabolism. Cytochrome P450 enzymes play a crucial role in the biotransformation of this compound, leading to the formation of various metabolites . These metabolites can have different biological activities, some of which may contribute to the compound’s therapeutic effects or toxicity.
Additionally, Pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one can affect metabolic flux by modulating the activity of key enzymes involved in cellular metabolism. This modulation can lead to changes in metabolite levels, which can impact cellular function and survival .
Transport and Distribution
The transport and distribution of Pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one within cells and tissues are mediated by various transporters and binding proteins. The compound can be actively transported into cells by solute carrier transporters, such as the organic anion transporting polypeptides (OATPs) . Once inside the cell, Pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one can bind to intracellular proteins, which can affect its localization and accumulation .
Subcellular Localization
Pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one is primarily localized in the cytoplasm, where it interacts with various enzymes and proteins involved in cell signaling and metabolism . The compound can also be transported into the nucleus, where it can modulate gene expression by interacting with transcription factors and other nuclear proteins . Post-translational modifications, such as phosphorylation, can influence the subcellular localization of Pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one, directing it to specific compartments or organelles .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate pyrazole and pyridine derivatives under specific conditions. For instance, the reaction might involve the use of strong acids or bases as catalysts, along with heating to facilitate the formation of the fused ring system .
Industrial Production Methods
In an industrial setting, the production of Pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, ensuring consistent product quality. Additionally, the use of automated systems can enhance the efficiency and yield of the synthesis process .
化学反应分析
Types of Reactions
Pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen or add hydrogen atoms, altering the compound’s properties.
Substitution: This reaction involves replacing one functional group with another, which can modify the compound’s reactivity and biological activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions often involve controlled temperatures and the use of solvents to facilitate the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce more saturated compounds. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives with varying properties .
相似化合物的比较
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: This compound shares a similar fused ring structure and has been studied for its potential as a kinase inhibitor.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Another related compound with a similar scaffold, known for its biological activity.
Uniqueness
What sets Pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one apart is its specific ring fusion pattern and the resulting electronic properties. These unique features contribute to its distinct reactivity and biological activity, making it a valuable compound for further research and development .
属性
IUPAC Name |
2,3,7,11-tetrazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7,12-pentaen-10-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6N4O/c14-9-6-5-11-8-2-4-12-13(8)7(6)1-3-10-9/h1-5H,(H,10,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UZIKPIHZEPEKNM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC(=O)C2=C1N3C(=CC=N3)N=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6N4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action for Pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-ones, and what downstream effects does this interaction elicit?
A1: The research paper focuses on the synthesis and preliminary evaluation of Pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-ones as potential benzodiazepine receptor ligands []. While the exact downstream effects aren't detailed in this specific study, binding to benzodiazepine receptors, which are part of the GABAergic system, suggests potential anticonvulsant activity. Further research is needed to fully elucidate the specific interactions and downstream consequences of this binding.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。